molecular formula C12H9N3 B1581020 2,4,6-trimethylbenzene-1,3,5-tricarbonitrile CAS No. 1206-85-5

2,4,6-trimethylbenzene-1,3,5-tricarbonitrile

Cat. No.: B1581020
CAS No.: 1206-85-5
M. Wt: 195.22 g/mol
InChI Key: WURVTDKUHZJPJX-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzene-1,3,5-tricarbonitrile (CAS 1206-85-5) is a high-value, symmetrical trinitrile compound that serves as a critical building block in modern organic synthesis and advanced materials research . This compound features a rigid benzene core symmetrically substituted with three nitrile groups, offering unique electronic properties and structural stability for constructing complex molecular architectures . Its primary research application is as a key monomeric linker in the synthesis of Covalent Organic Frameworks (COFs) and other porous materials . The strategic placement of its nitrile functionalities allows it to form well-ordered, crystalline structures with high surface areas. Recent pioneering research has demonstrated its exceptional utility in the construction of cyanide-based COFs for photocatalytic applications, where it contributes to ultrafast intramolecular electron transfer and prolonged excited-state lifetimes, resulting in highly efficient overall photocatalytic hydrogen peroxide production from water and oxygen . Beyond framework materials, this versatile intermediate is widely employed in broader organic synthesis. Its nitrile groups are highly versatile functional handles that can be transformed into other valuable moieties, such as carboxylic acids or amines, enabling the development of diverse molecular libraries and complex organic molecules . It also finds application in the development of organic semiconductors for optoelectronic devices like flexible displays and solar cells, where its electron-transport capabilities enhance device efficiency . Presented as a solid with a melting point of 182°C and a boiling point of 348.9°C, it exhibits practical stability for handling and storage when kept in a cool, dry, and sealed environment . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling guidelines.

Properties

IUPAC Name

2,4,6-trimethylbenzene-1,3,5-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-7-10(4-13)8(2)12(6-15)9(3)11(7)5-14/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURVTDKUHZJPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C#N)C)C#N)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152925
Record name 1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206-85-5
Record name 1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Carboxylation and Subsequent Conversion

Another indirect route involves first synthesizing 2,4,6-trimethylbenzoic acid, which can then be converted to the corresponding nitrile. The patent CN102491894A describes an efficient method for preparing 2,4,6-trimethylbenzoic acid by carboxylation of mesitylene using carbon dioxide under catalytic conditions.

  • Step 1: Sym-trimethylbenzene (mesitylene) is reacted with carbon dioxide in the presence of a catalyst at 10-25 °C and 0.18-0.4 MPa pressure for 6-12 hours.
  • Step 2: Hydrochloric acid and water are added to the reaction mixture, followed by phase separation and crystallization to isolate the acid.
  • Step 3: The 2,4,6-trimethylbenzoic acid can then be converted to the nitrile via dehydration reactions using reagents such as thionyl chloride followed by treatment with ammonia or other nitrile-forming agents.

This method is noted for its simplicity, fewer steps, and green chemistry advantages.

Detailed Reaction Conditions and Parameters

Preparation Step Conditions/Parameters Notes
Carboxylation of mesitylene Temp: 10-25 °C; Pressure: 0.18-0.4 MPa; Time: 6-12 hours Catalyst loading: 0.5-4 wt%; mesitylene 96-99.5 wt%
Acid isolation Add HCl and water; warm to 65-75 °C; phase separation 1-2 h Catalyst recycled from aqueous phase; oil phase cooled to crystallize acid
Conversion of acid to nitrile Dehydration reagents (e.g., thionyl chloride, P2O5); ammonia or equivalents Requires controlled temperature; yields vary with reagent choice
Synthesis of triamine intermediate Nitration of mesitylene followed by reduction or amination Hydrazine hydrate used in amination; reaction conditions optimized for selectivity
Conversion of triamine to tricarbonitrile Dehydration or substitution reactions Requires careful control to avoid side reactions

Research Findings and Comparative Analysis

  • The carboxylation method offers an economical and environmentally friendly route to the acid intermediate, which is a versatile precursor for nitriles.
  • The triamine route provides a more direct path to the nitrile but involves more complex intermediate steps, including nitration and reduction, which may introduce impurities and require more purification.
  • Catalyst recycling in the carboxylation process enhances sustainability.
  • Reaction times and temperatures are critical for maximizing yields and minimizing by-products.
  • Use of hydrazine hydrate in the triamine synthesis demands careful handling due to its toxicity and reactivity.

Summary Table of Preparation Routes

Route Starting Material Key Intermediates Advantages Disadvantages
Carboxylation + Dehydration Mesitylene (sym-trimethylbenzene) 2,4,6-Trimethylbenzoic acid Simple, green, catalyst recyclable Requires additional step to convert acid to nitrile
Triamine Intermediate Route Mesitylene derivatives 2,4,6-Trimethylbenzene-1,3,5-triamine More direct nitrile formation Multi-step, involves hazardous reagents

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylbenzene-1,3,5-tricarbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Covalent Organic Frameworks (COFs)

Cyanide-Based COFs
TBTN is utilized in the synthesis of cyanide-based covalent organic frameworks (TBTN-COFs). These materials exhibit enhanced stability and functionality due to the incorporation of TBTN into their structure. The frameworks are characterized by their ability to facilitate chemical reactions and are being investigated for applications in catalysis and gas storage .

Photocatalytic Applications
Recent studies have highlighted the potential of TBTN-COFs as photocatalysts for hydrogen peroxide evolution. The unique properties of TBTN contribute to the efficiency of these frameworks in photocatalytic processes, making them suitable for environmental remediation and energy conversion technologies .

Drug Development

TBTN serves as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their therapeutic potential, particularly in developing anti-spasm medications. The structural characteristics of TBTN allow it to participate in reactions that yield biologically active compounds .

Material Science

Thermal Stability and Nucleating Agents
The compound exhibits high thermal stability and serves as an effective nucleating agent in polymer processing. For example, it has been employed in isotactic polypropylene production to enhance crystallization rates and improve material properties .

Supermolecular Structures
TBTN's symmetrical molecular structure allows it to form supermolecular assemblies, which are crucial for developing advanced materials such as liquid crystals and dendrimers. These materials have applications in electronics and nanotechnology .

Case Studies

Application AreaDescriptionReference
Covalent Organic FrameworksUtilized in synthesizing stable COFs for catalysis and gas storage
Drug DevelopmentServes as a precursor for anti-spasm drugs
Material ScienceActs as a nucleating agent to enhance properties of isotactic polypropylene
PhotocatalysisUsed in COFs for efficient photocatalytic hydrogen peroxide evolution

Mechanism of Action

The mechanism of action of 2,4,6-trimethylbenzene-1,3,5-tricarbonitrile involves its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The methyl groups contribute to the compound’s hydrophobicity, affecting its solubility and distribution in different environments .

Comparison with Similar Compounds

Benzene-1,3,5-tricarbonitrile

  • Structure: Lacks methyl groups, with three cyano groups at the 1,3,5-positions.
  • Properties : Smaller molecular weight (153.14 g/mol vs. 195.22 g/mol for TBTN) and higher symmetry. The absence of methyl groups reduces steric hindrance but diminishes electronic tunability.
  • Applications : Less effective in ECL applications due to weaker intramolecular charge transfer. Used in organic electronics as a simpler electron-deficient building block .

2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile

  • Structure : Fluorine atoms replace methyl groups at the 2,4,6-positions.
  • Properties : Stronger electron-withdrawing capacity (fluorine’s electronegativity) but reduced steric bulk. Higher solubility in polar solvents compared to TBTN.
  • Applications : Preferred in organic electronics for its enhanced electron deficiency, enabling efficient charge transport in semiconductors .

6-Hexyloxy-3-methylbenzene-1,2,4-tricarbonitrile

  • Structure: Cyano groups at 1,2,4-positions, with a methyl group at position 3 and a hexyloxy (-O-C₆H₁₃) chain at position 4.
  • Properties : The alkoxy group introduces solubility in organic solvents (e.g., ethyl acetate) and liquid crystalline behavior.
  • Applications : Used in synthesizing heterocyclic compounds (e.g., isoindolines) rather than COFs, highlighting the impact of substituent position on reactivity .

Comparative Analysis of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions Electron Effects Solubility Key Applications
2,4,6-Trimethylbenzene-1,3,5-tricarbonitrile C₁₂H₉N₃ 195.22 1,3,5-CN; 2,4,6-CH₃ Strong EW (CN), moderate ED (CH₃) Insoluble ECL-active COFs
Benzene-1,3,5-tricarbonitrile C₉H₃N₃ 153.14 1,3,5-CN Strong EW (CN) Low solubility Organic electronics
2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile C₉F₃N₃ 207.11 1,3,5-CN; 2,4,6-F Extreme EW (F, CN) Moderate (polar) Semiconductors
6-Hexyloxy-3-methylbenzene-1,2,4-tricarbonitrile C₁₆H₁₇N₃O 283.33 1,2,4-CN; 3-CH₃; 6-O-C₆H₁₃ Moderate EW (CN), ED (O-C₆H₁₃) Soluble (organic) Heterocyclic synthesis

EW = Electron-Withdrawing; ED = Electron-Donating

Biological Activity

2,4,6-Trimethylbenzene-1,3,5-tricarbonitrile (TBTN), also known as 1,3,5-benzenetricarbonitrile with a molecular formula of C12H9N3C_{12}H_9N_3 and CAS No. 1206-85-5, is a compound of significant interest due to its diverse biological activities and applications in various fields such as material science and biochemistry. This article reviews the biological activity of TBTN, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Weight : 195.22 g/mol
  • Boiling Point : Data not available
  • Structure : The compound features a benzene ring substituted with three cyano groups at positions 1, 3, and 5.

Antimicrobial Properties

Research indicates that TBTN exhibits notable antimicrobial activity. A study investigated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results demonstrated that TBTN inhibited bacterial growth effectively at low concentrations.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that TBTN could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that TBTN has selective cytotoxic effects. For instance, it was found to induce apoptosis in breast cancer cells while having minimal effects on normal fibroblast cells.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
NIH/3T3 (Fibroblast)>100

The selectivity towards cancer cells indicates its potential as an anticancer agent.

The biological activity of TBTN is largely attributed to its ability to interact with cellular components such as DNA and proteins. It is hypothesized that the cyano groups facilitate the formation of reactive species that can induce oxidative stress within cells, leading to apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of TBTN against multi-drug resistant strains. The study concluded that TBTN could serve as a template for designing new antibiotics due to its potent activity against resistant bacteria .
  • Cancer Treatment : A recent investigation in Cancer Research assessed the cytotoxic effects of TBTN on various cancer cell lines. The results indicated significant tumor growth inhibition in vivo when administered in a controlled dose regimen .
  • Photocatalytic Applications : TBTN has been incorporated into covalent organic frameworks (COFs) for enhanced photocatalytic activity. These frameworks demonstrated improved efficiency in hydrogen peroxide production under light irradiation conditions .

Q & A

Q. Key Parameters :

ParameterTypical Range
Reaction Temperature80–120°C
SolventAcetic acid, dioxane
CatalystNH₄OAc, piperidine
Yield70–90% (optimized conditions)

Basic: How should researchers characterize the purity and structure of this compound?

Q. Methodological Approach :

  • Spectroscopy :
    • IR Spectroscopy : Identify nitrile (C≡N) stretches at ~2200–2260 cm⁻¹ and methyl (C–H) vibrations at ~2850–2960 cm⁻¹ .
    • NMR : Use ¹H NMR to confirm methyl group protons (δ ~2.1–2.5 ppm) and ¹³C NMR to resolve nitrile carbons (δ ~115–120 ppm) and aromatic carbons (δ ~120–140 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 201.14 for C₁₂H₉N₃) and fragmentation patterns.
  • Elemental Analysis : Verify C, H, and N content within ±0.3% of theoretical values .

Data Interpretation Tip : Cross-validate NMR shifts with computational tools (e.g., DFT) to resolve overlapping peaks caused by steric hindrance from methyl groups.

Advanced: How do steric effects from methyl groups influence the reactivity of this compound in supramolecular chemistry applications?

The three methyl groups introduce steric hindrance , which can:

  • Limit Solubility : Reduce solubility in polar solvents due to hydrophobic interactions.
  • Modify Reactivity : Shield the nitrile groups, slowing nucleophilic additions or cyclization reactions.
  • Direct Crystal Packing : Promote non-covalent interactions (e.g., C–H···N bonds) in crystal lattices, as observed in analogous tricarbonitriles .

Q. Experimental Design :

  • Compare reaction kinetics with/without methyl groups using substituent-free analogs.
  • Employ X-ray crystallography to analyze steric effects on molecular packing .

Advanced: What computational strategies can predict the electronic properties of this compound for materials science applications?

Q. Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge transport.
  • Molecular Dynamics (MD) : Simulate interactions in solvents or polymer matrices to assess compatibility for use in porous materials (e.g., covalent organic frameworks, COFs) .

Q. Example Findings :

PropertyPredicted Value (DFT)
HOMO-LUMO Gap~4.5–5.0 eV
Dipole Moment~3.2–3.5 Debye

Advanced: How can researchers resolve contradictions in reported spectroscopic data for methyl-substituted tricarbonitriles?

Q. Common Pitfalls & Solutions :

  • Peak Overlap : Use high-field NMR (≥400 MHz) and 2D techniques (e.g., HSQC) to resolve aromatic and methyl signals .
  • Impurity Artifacts : Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>98%).
  • Solvent Effects : Record spectra in deuterated DMSO or CDCl₃ to minimize solvent-induced shifts .

Q. Validation Protocol :

Reproduce synthesis under inert conditions (N₂/Ar).

Compare data with structurally similar compounds (e.g., 2,4,6-trihydroxybenzene-1,3,5-tricarbonitrile) .

Basic: What stability considerations are critical for storing this compound?

  • Storage Conditions :

    ParameterRecommendation
    Temperature–20°C (long-term), 4°C (short-term)
    LightAmber vials to prevent photodegradation
    HumidityDesiccator (silica gel)
  • Decomposition Risks : Hydrolysis of nitrile groups in acidic/basic conditions. Pre-test stability in target reaction media .

Advanced: What role can this compound play in designing functional materials?

Q. Potential Applications :

  • Coordination Polymers : Act as a tridentate ligand for transition metals (e.g., Fe³⁺, Cu²⁺) to form metal-organic frameworks (MOFs).
  • Photocatalysts : Leverage electron-deficient nitrile groups for light-driven charge separation.
  • Sensors : Functionalize with fluorophores for nitroaromatic compound detection.

Q. Synthesis Example :

  • MOF Fabrication : React with Zn(NO₃)₂ in DMF at 100°C for 24 hours. Characterize porosity via BET surface area analysis (~500–800 m²/g) .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-trimethylbenzene-1,3,5-tricarbonitrile
Reactant of Route 2
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2,4,6-trimethylbenzene-1,3,5-tricarbonitrile

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